

Discovery of 2-Methoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-3-(trifluoromethyl)benzoic acid
Cat. No.:	B3022589

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-3-(trifluoromethyl)benzoic acid**: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Emergence of a Key Building Block

The discovery of novel chemical entities with the potential for therapeutic application is the cornerstone of modern drug development. Within this landscape, the strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy for optimizing drug-like properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity. This guide focuses on **2-Methoxy-3-(trifluoromethyl)benzoic acid**, a key building block that has emerged from the vast chemical space to offer unique advantages in the synthesis of complex pharmaceutical intermediates. While a singular "discovery" event for this compound is not prominently documented, its value has been recognized through its application in research and development as a versatile scaffold for creating novel therapeutic agents.^[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, physicochemical properties, and strategic applications.

Physicochemical Properties and Structural Attributes

2-Methoxy-3-(trifluoromethyl)benzoic acid, with the CAS Number 119692-41-0, possesses a unique combination of functional groups that contribute to its utility in medicinal chemistry.^[2] The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzoic acid scaffold creates a distinct electronic and conformational profile.

Property	Value	Source
CAS Number	119692-41-0	Santa Cruz Biotechnology ^[2]
Molecular Formula	C9H7F3O3	Santa Cruz Biotechnology ^[2]
Molecular Weight	220.15 g/mol	Santa Cruz Biotechnology ^[2]
Appearance	Solid (form)	Sigma-Aldrich (for related compounds) ^[3]
Boiling Point	247 °C/753 mmHg (lit.) (for 2-(Trifluoromethyl)benzoic acid)	Sigma-Aldrich ^[3]
Melting Point	107-110 °C (lit.) (for 2-(Trifluoromethyl)benzoic acid)	Sigma-Aldrich ^[3]

The presence of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, a critical factor in improving a drug candidate's ability to cross biological membranes.^[1] Furthermore, the metabolic stability of the molecule is often increased, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation.^[4]

Strategic Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid

The synthesis of **2-Methoxy-3-(trifluoromethyl)benzoic acid** can be approached through several strategic pathways, often leveraging methodologies developed for related substituted benzoic acids. A plausible and efficient synthetic route is outlined below, drawing upon established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis of **2-Methoxy-3-(trifluoromethyl)benzoic acid** involves a multi-step process starting from a readily available substituted toluene. This pathway is designed to introduce the required functional groups in a controlled and efficient manner.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Methoxy-3-(trifluoromethyl)benzoic acid**.

Step-by-Step Experimental Protocol

The following protocol is a representative, detailed methodology for the synthesis of **2-Methoxy-3-(trifluoromethyl)benzoic acid**, based on established chemical transformations.

Step 1: Methoxylation of 2-Chloro-3-nitrotoluene

- To a solution of 2-chloro-3-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add sodium methoxide (NaOMe).
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water.
- Extract the product, 2-methoxy-3-nitrotoluene, with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

- Dissolve the 2-methoxy-3-nitrotoluene in a mixture of ethanol and hydrochloric acid.

- Add iron powder portion-wise to the solution while stirring.
- Heat the reaction mixture at reflux until the reduction is complete (monitored by TLC).
- Filter the hot reaction mixture to remove the iron salts and wash the residue with hot ethanol.
- Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product, 2-methoxy-3-aminotoluene, with an organic solvent.

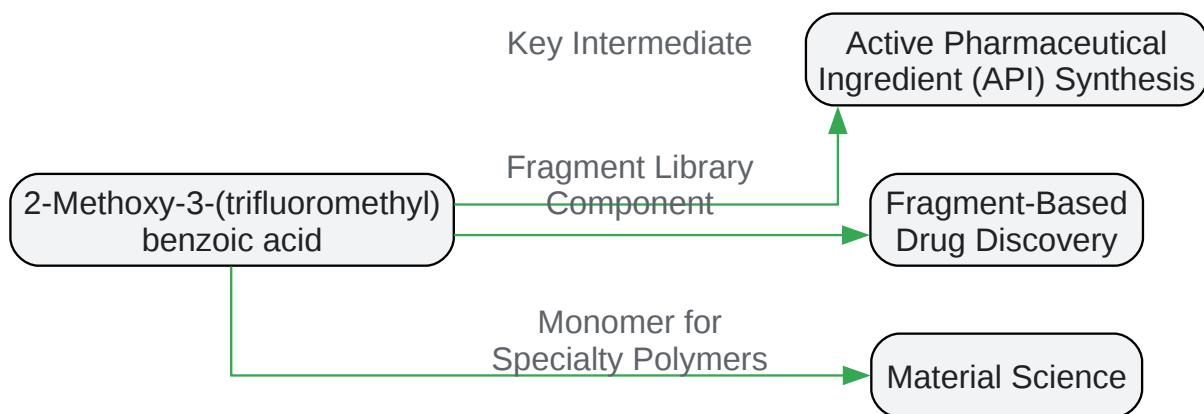
Step 3: Sandmeyer Reaction to Introduce Iodine

- Dissolve the 2-methoxy-3-aminotoluene in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
- Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide (KI) in water.
- Slowly add the diazonium salt solution to the KI solution, allowing the mixture to warm to room temperature.
- Extract the product, 2-methoxy-3-iodotoluene, with an organic solvent.

Step 4: Trifluoromethylation

- In a suitable reaction vessel, combine the 2-methoxy-3-iodotoluene with a trifluoromethylating agent, such as a copper-trifluoromethyl complex (e.g., generated in situ from CuI and a trifluoromethyl source).
- Heat the reaction mixture in a suitable solvent (e.g., DMF or NMP) under an inert atmosphere.
- Monitor the reaction until the starting material is consumed.
- Work up the reaction by quenching with an aqueous solution and extracting the product, 2-methoxy-3-(trifluoromethyl)toluene.

Step 5: Oxidation to the Benzoic Acid


- Dissolve the 2-methoxy-3-(trifluoromethyl)toluene in a mixture of a suitable solvent (e.g., tert-butanol and water).
- Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.
- Heat the reaction mixture at reflux for several hours.
- After the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium bisulfite).
- Filter the mixture to remove manganese dioxide.
- Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the final product, **2-Methoxy-3-(trifluoromethyl)benzoic acid**.
- Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.

Applications in Drug Discovery and Medicinal Chemistry

2-Methoxy-3-(trifluoromethyl)benzoic acid serves as a valuable fragment and building block in the design and synthesis of novel drug candidates.^[5] Its structural features can be strategically employed to enhance the pharmacological properties of a lead compound.

Role as a Molecular Scaffold

The benzoic acid moiety provides a key attachment point for further chemical modifications, allowing for the construction of more complex molecules. It can be readily converted to amides, esters, and other functional groups, enabling the exploration of a wide range of chemical space.

[Click to download full resolution via product page](#)

Caption: Key application areas for **2-Methoxy-3-(trifluoromethyl)benzoic acid**.

Enhancing Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the 2-methoxy-3-(trifluoromethyl)phenyl moiety into a drug candidate can lead to several beneficial effects:

- Improved Metabolic Stability: The trifluoromethyl group can block sites of metabolism, leading to a longer half-life in the body.[1]
- Increased Potency: The electronic properties of the trifluoromethyl group can enhance binding interactions with biological targets.[1]
- Enhanced Lipophilicity: This can improve cell permeability and absorption.[1]

Derivatives of fluorinated benzoic acids have shown promise in various therapeutic areas, including as anti-inflammatory agents and antiviral compounds.[6] While specific applications of **2-Methoxy-3-(trifluoromethyl)benzoic acid** are not extensively detailed in publicly available literature, its structural similarity to compounds with known biological activity suggests its potential in these and other areas of drug discovery.

Conclusion

2-Methoxy-3-(trifluoromethyl)benzoic acid represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a trifluoromethyl group, a methoxy group, and a carboxylic acid moiety provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While its "discovery" may be more of a gradual recognition of its utility rather than a singular event, its importance in the landscape of chemical synthesis is undeniable. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- Vertex AI Search. (2025, December 28). 2-Methyl-3-(trifluoromethyl)
- ChemicalBook. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis.
- TargetMol. 2-methoxy-4-(trifluoromethyl)benzoic acid.
- Smolecule. (2024, January 5). Buy 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid.
- Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Sigma-Aldrich. 2-(Trifluoromethyl)benzoic acid 98 433-97-6.
- AKSci. 1261441-57-9 2-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid AKSci 6937DA.
- Google Patents. JPH03135943A - 2-trifluoromethyl-4-hydroxybenzoic acid.
- PubChem. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899.
- Santa Cruz Biotechnology. **2-Methoxy-3-(trifluoromethyl)benzoic acid** | CAS 119692-41-0 | SCBT.
- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- PubChemLite. **2-methoxy-3-(trifluoromethyl)benzoic acid** (C9H7F3O3).
- ChemicalBook. **2-METHOXY-3-(TRIFLUOROMETHYL)BENZOIC ACID** | 937068-58-1.
- Sigma-Aldrich. 2-(Trifluoromethyl)benzoic acid 98 433-97-6.
- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15).
- Chemcasts. 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) Properties.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- Google Patents.
- Cenmed Enterprises. 2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074).
- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
- ChemicalBook. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 2-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich sigmaaldrich.com
- 4. jelsciences.com [jelsciences.com]
- 5. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol targetmol.com
- 6. Buy 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid smolecule.com
- To cite this document: BenchChem. [Discovery of 2-Methoxy-3-(trifluoromethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3022589#discovery-of-2-methoxy-3-trifluoromethyl-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com